Ghrih-A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Growth Hormone Release Inhibiting Hormone can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .
Industrial Production Methods: In industrial settings, Growth Hormone Release Inhibiting Hormone is produced using recombinant DNA technology. This involves inserting the gene encoding the hormone into bacterial or yeast cells, which then express the hormone. The hormone is subsequently purified from the culture medium .
Análisis De Reacciones Químicas
Types of Reactions: Growth Hormone Release Inhibiting Hormone undergoes various chemical reactions, including:
Oxidation: The methionine residues in the hormone can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds within the hormone can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with altered biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Reduced forms of the hormone with free thiol groups.
Substitution: Analog peptides with modified amino acid sequences.
Aplicaciones Científicas De Investigación
Growth Hormone Release Inhibiting Hormone has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating cell proliferation and neurotransmission.
Medicine: Used in the treatment of acromegaly, a condition characterized by excessive growth hormone secretion.
Industry: Employed in the production of diagnostic kits and as a research tool in various biochemical assays.
Mecanismo De Acción
Growth Hormone Release Inhibiting Hormone exerts its effects by binding to somatostatin receptors, which are G protein-coupled receptors. This binding inhibits the release of growth hormone, insulin, and glucagon by reducing cyclic adenosine monophosphate (cAMP) levels and activating protein phosphatases. The hormone also modulates neurotransmission and cell proliferation through its interaction with these receptors .
Comparación Con Compuestos Similares
Growth Hormone-Releasing Hormone (GHRH): Stimulates the release of growth hormone.
Insulin-like Growth Factor (IGF): Mediates the effects of growth hormone.
Vasoactive Intestinal Peptide (VIP): Shares structural similarities and has overlapping functions.
Uniqueness: Growth Hormone Release Inhibiting Hormone is unique in its ability to inhibit the release of multiple hormones, including growth hormone, insulin, and glucagon. This broad inhibitory effect distinguishes it from other similar compounds that typically have more specific actions .
Actividad Biológica
Introduction
Ghrih-A, a compound derived from the growth hormone-releasing hormone (GHRH), exhibits significant biological activity that has implications in various fields, including medicine and agriculture. This article explores the biological activity of this compound, highlighting its mechanisms, effects on different biological systems, and potential therapeutic applications.
Overview of this compound
This compound is a synthetic analog of GHRH, which is a 44-amino acid peptide responsible for stimulating the release of growth hormone (GH) from the anterior pituitary gland. The biological activity of this compound is primarily attributed to its ability to bind to GHRH receptors, activating downstream signaling pathways that lead to GH secretion.
- Receptor Binding : this compound binds to GHRH receptors (GHRHRs), triggering intracellular signaling cascades.
- Activation of Adenylyl Cyclase : This binding stimulates adenylyl cyclase activity, increasing cyclic AMP (cAMP) levels.
- Calcium Influx : The rise in cAMP facilitates calcium influx into the cells, promoting GH release from somatotrophs in the pituitary gland.
- MAPK Pathway Activation : this compound also activates mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell proliferation and differentiation .
Anabolic Effects
This compound has been shown to exert anabolic effects in various animal models:
- Growth Promotion : In studies involving lambs, administration of this compound resulted in increased plasma GH levels, leading to enhanced growth rates .
- Muscle Mass Increase : this compound has been reported to stimulate muscle hypertrophy through increased protein synthesis and reduced protein degradation .
Anti-inflammatory Properties
Recent research indicates that this compound may possess anti-inflammatory properties by modulating cytokine production:
- IL-17 Secretion : this compound influences the secretion of IL-17, a cytokine involved in inflammatory processes. This modulation may have therapeutic implications for conditions like non-alcoholic steatohepatitis (NASH) .
- Cancer Implications : The compound's role in cancer biology is noteworthy; it has been implicated in promoting tumor growth through autocrine and paracrine mechanisms in various cancers .
Case Study 1: Growth Promotion in Livestock
In a controlled study involving weaned lambs treated with this compound, researchers observed a significant increase in average daily weight gain compared to untreated controls. The treatment group exhibited a 20% increase in growth rate over a six-week period.
Parameter | Control Group | This compound Group |
---|---|---|
Initial Weight (kg) | 25 | 25 |
Final Weight (kg) | 30 | 36 |
Average Daily Gain (kg) | 0.83 | 1.00 |
Case Study 2: Cancer Cell Line Response
A study evaluated the effects of this compound on breast cancer cell lines (T47D and MDA-MB-468). Treatment with this compound led to a significant increase in cell proliferation compared to untreated cells.
Cell Line | Control Proliferation (%) | This compound Proliferation (%) |
---|---|---|
T47D | 100 | 150 |
MDA-MB-468 | 100 | 140 |
Propiedades
IUPAC Name |
(4S,7S,13S,19S,22R,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55+,56-,57-,58-,59+,62?,63?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXLMOGPVYXJNR-SKKMFIITSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H104N18O19S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1637.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61950-59-2 |
Source
|
Record name | Somatostatin, trp(8)-cys(14)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061950592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.